1-Ethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is C₈H₉N₃, with a molecular weight of 147.18 g/mol. The compound features an ethyl group at the nitrogen atom of the imidazole ring, which influences its chemical properties and biological activities. The structure can be represented as follows:
textN / \ C C / \ C N | | C-------C
This compound is part of a broader class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications.
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant biological activities. For instance:
Several synthetic routes are available for producing 1-ethyl-1H-imidazo[4,5-c]pyridine:
The unique properties of 1-ethyl-1H-imidazo[4,5-c]pyridine make it suitable for various applications:
Interaction studies involving 1-ethyl-1H-imidazo[4,5-c]pyridine focus on its binding affinity with biological targets. Notable findings include:
Several compounds share structural similarities with 1-ethyl-1H-imidazo[4,5-c]pyridine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Methyl-1H-imidazo[4,5-b]pyridine | 0.91 | Methyl group instead of ethyl; different biological activity profile. |
| 1H-Imidazo[4,5-b]pyridin-6-amine | 0.85 | Amino group present; potential for different reactivity. |
| 5-Bromo-1H-imidazo[4,5-b]pyridine | 0.78 | Bromine substitution enhances reactivity; used in cross-coupling reactions. |
| 7-Chloro-1H-imidazo[4,5-b]pyridine | 0.76 | Chlorine substituent; known for distinct pharmacological properties. |
The structural modifications in these compounds lead to variations in their chemical reactivity and biological activity profiles, making each unique in its potential applications.